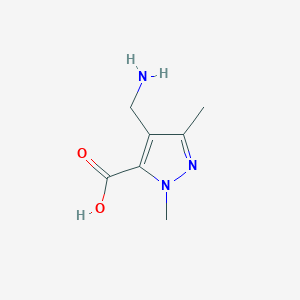![molecular formula C18H14N2O2 B13713748 3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)
3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “MFCD33022802” is a chemical entity with specific properties and applications in various scientific fields. It is known for its unique structure and reactivity, making it a subject of interest in both academic and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD33022802” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as condensation, cyclization, and purification. The reaction conditions, including temperature, pressure, and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD33022802” is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and reduce production time.
化学反应分析
Types of Reactions
“MFCD33022802” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by others, often using halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving “MFCD33022802” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
“MFCD33022802” has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which “MFCD33022802” exerts its effects involves interactions with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways can vary depending on the context and application.
相似化合物的比较
Similar Compounds
Compounds similar to “MFCD33022802” include those with analogous structures or functional groups. Examples might include other heterocyclic compounds or those with similar reactivity profiles.
Uniqueness
What sets “MFCD33022802” apart is its unique combination of properties, such as stability, reactivity, and specificity. These characteristics make it particularly valuable in certain applications where other compounds may not perform as effectively.
属性
分子式 |
C18H14N2O2 |
|---|---|
分子量 |
290.3 g/mol |
IUPAC 名称 |
3-(4-pyridin-2-ylanilino)benzoic acid |
InChI |
InChI=1S/C18H14N2O2/c21-18(22)14-4-3-5-16(12-14)20-15-9-7-13(8-10-15)17-6-1-2-11-19-17/h1-12,20H,(H,21,22) |
InChI 键 |
OZWCTWVEFGBLBP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)NC3=CC=CC(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
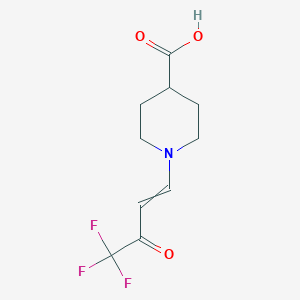
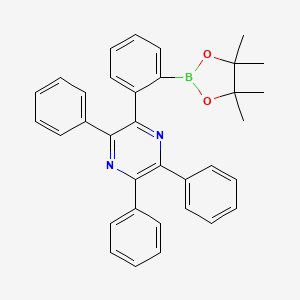



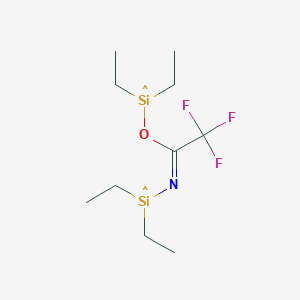
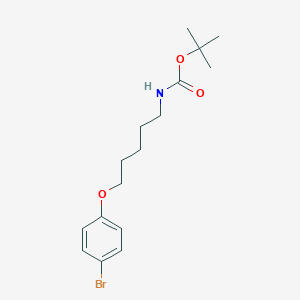
![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
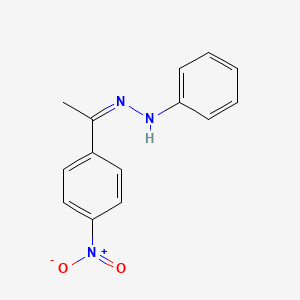
![2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)


